REACTION_CXSMILES
|
[Br:1]C1C=CC=CC=1C=O.[CH2:10]([OH:13])[CH2:11][OH:12].[C:14]1([CH3:24])[CH:19]=[CH:18][C:17](S(O)(=O)=O)=[CH:16][CH:15]=1.C(=O)([O-])[O-].[Na+].[Na+]>O.C1(C)C=CC=CC=1>[Br:1][C:17]1[CH:18]=[CH:19][C:14]([CH:24]2[O:13][CH2:10][CH2:11][O:12]2)=[CH:15][CH:16]=1 |f:3.4.5|
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Name
|
|
Quantity
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40 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C=CC=C1
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Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
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C(CO)O
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
670 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
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O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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equipped with a Dean-Stark apparatus under nitrogen
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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CUSTOM
|
Details
|
formed
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Type
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TEMPERATURE
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Details
|
After 24 hours of reflux
|
Duration
|
24 h
|
Type
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CUSTOM
|
Details
|
The organic phase is recovered
|
Type
|
WASH
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Details
|
washed twice with a saturated solution of sodium chloride (2×160 ml)
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1OCCO1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |